- Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases, World Intellectual Property Organization, , ,

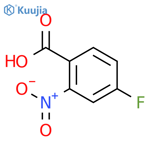

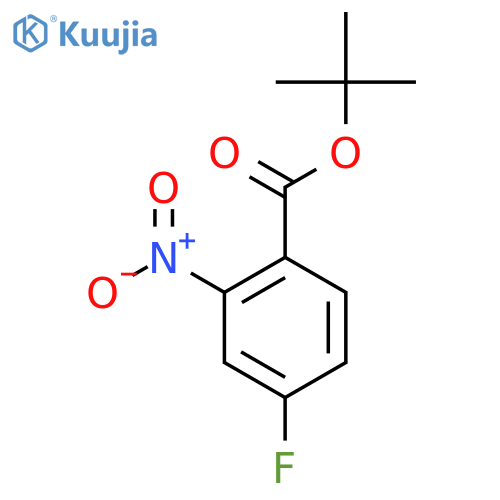

Cas no 942271-60-5 (Tert-butyl 4-fluoro-2-nitrobenzoate)

942271-60-5 structure

Nome del prodotto:Tert-butyl 4-fluoro-2-nitrobenzoate

Numero CAS:942271-60-5

MF:C11H12FNO4

MW:241.215686798096

MDL:MFCD26384452

CID:2130394

PubChem ID:57447321

Tert-butyl 4-fluoro-2-nitrobenzoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-fluoro-2-nitro-benzoic acid tert-butyl ester

- tert-butyl 4-fluoro-2-nitrobenzoate

- C11H12FNO4

- JLGPJOUWLXCECT-UHFFFAOYSA-N

- SY060687

- BC6253169

- 4-Fluoro-2-nitrobenzoic acid tert-butyl ester

- DB-367796

- AKOS027255694

- 942271-60-5

- CS-0035947

- W10941

- A1-01356

- AS-67093

- tert-butyl4-fluoro-2-nitrobenzoate

- MFCD26384452

- SCHEMBL592368

- Tert-butyl 4-fluoro-2-nitrobenzoate

-

- MDL: MFCD26384452

- Inchi: 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3

- Chiave InChI: JLGPJOUWLXCECT-UHFFFAOYSA-N

- Sorrisi: FC1C=CC(=C(C=1)[N+](=O)[O-])C(=O)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 241.07503603g/mol

- Massa monoisotopica: 241.07503603g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 17

- Conta legami ruotabili: 3

- Complessità: 308

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 72.1

- XLogP3: 2.9

Tert-butyl 4-fluoro-2-nitrobenzoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D783110-100mg |

4-Fluoro-2-Nitro-Benzoic Acid Tert-Butyl Ester |

942271-60-5 | 95% | 100mg |

$350 | 2024-06-05 | |

| eNovation Chemicals LLC | D961271-1g |

4-Fluoro-2-nitro-benzoic acid tert-butyl ester |

942271-60-5 | 97% | 1g |

$370 | 2023-09-02 | |

| TRC | B815628-100mg |

Tert-butyl 4-Fluoro-2-nitrobenzoate |

942271-60-5 | 100mg |

$ 185.00 | 2022-06-06 | ||

| ChemScence | CS-0035947-250mg |

tert-Butyl 4-fluoro-2-nitrobenzoate |

942271-60-5 | 99.52% | 250mg |

$105.0 | 2022-04-26 | |

| Aaron | AR00IION-250mg |

4-Fluoro-2-nitro-benzoic acid tert-butyl ester |

942271-60-5 | 98% | 250mg |

$7.00 | 2025-02-28 | |

| 1PlusChem | 1P00IIGB-5g |

4-Fluoro-2-nitro-benzoic acid tert-butyl ester |

942271-60-5 | 97% | 5g |

$638.00 | 2025-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM758-250mg |

tert-butyl 4-fluoro-2-nitrobenzoate |

942271-60-5 | 95% | 250mg |

¥878.0 | 2024-04-16 | |

| A2B Chem LLC | AI62923-5g |

4-Fluoro-2-nitro-benzoic acid tert-butyl ester |

942271-60-5 | 95% | 5g |

$493.00 | 2024-07-18 | |

| Ambeed | A940859-250mg |

tert-Butyl 4-fluoro-2-nitrobenzoate |

942271-60-5 | 98% | 250mg |

$127.0 | 2024-08-02 | |

| Aaron | AR00IION-5g |

4-Fluoro-2-nitro-benzoic acid tert-butyl ester |

942271-60-5 | 98% | 5g |

$44.00 | 2025-02-28 |

Tert-butyl 4-fluoro-2-nitrobenzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: 1-Butanol , Dichloromethane ; 20 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt

1.2 Solvents: tert-Butanol ; 24 h, rt

1.2 Solvents: tert-Butanol ; 24 h, rt

Riferimento

- Preparation of heterocyclic derivatives modulating activity of certain protein kinases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; overnight, rt

Riferimento

- Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt

1.2 Solvents: tert-Butanol ; overnight, rt

1.2 Solvents: tert-Butanol ; overnight, rt

Riferimento

- Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology, China, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 20 h, rt

Riferimento

- Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 20 h, rt

Riferimento

- Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 h, rt

Riferimento

- Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt

1.2 20 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

1.2 20 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

Riferimento

- Optimization of synthetic process of antitumor drug entrectinib, Huaxue Shiji, 2020, 42(9), 1102-1107

Synthetic Routes 9

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 20 h, rt

Riferimento

- Preparation of bi-functional small mol. compounds as tropomyosin receptor kinase (TRK) degradation compounds and methods of use, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 20 h, rt

Riferimento

- Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: Dichloromethane , tert-Butanol ; overnight, rt

Riferimento

- Preparation of hetero-bifunctional compounds as protein degraders, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; overnight, rt

Riferimento

- Preparation of tropomyosin receptor kinase degradation compounds and methods of use, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 20 h, rt

Riferimento

- Preparation of substituted indazole derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,

Tert-butyl 4-fluoro-2-nitrobenzoate Raw materials

Tert-butyl 4-fluoro-2-nitrobenzoate Preparation Products

Tert-butyl 4-fluoro-2-nitrobenzoate Letteratura correlata

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

942271-60-5 (Tert-butyl 4-fluoro-2-nitrobenzoate) Prodotti correlati

- 2003950-83-0(1-2-(2,2-difluorocyclopropoxy)ethyl-5-methyl-1H-pyrazol-3-amine)

- 2248329-77-1(Methyl 6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylate)

- 339100-22-0(2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide)

- 87814-96-8(2-Chloro-N-ethyl-N-propylacetamide)

- 2229129-30-8(3-3-chloro-4-(trifluoromethyl)phenyl-1,2-oxazol-5-amine)

- 1807099-06-4(Ethyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-acetate)

- 1261775-27-2(2-Iodo-4-(2,4,5-trichlorophenyl)-3-(trifluoromethyl)pyridine)

- 1599625-10-1(4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid)

- 2228599-19-5(N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine)

- 865175-06-0(N-(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,1'-biphenyl-4-carboxamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:942271-60-5)Tert-butyl 4-fluoro-2-nitrobenzoate

Purezza:99%/99%

Quantità:5g/1g

Prezzo ($):950.0/317.0